3-chloro-2-{[(4-methylphenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine
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Overview
Description
3-chloro-2-{[(4-methylphenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural features and biological activities .
Preparation Methods
The synthesis of 3-chloro-2-{[(4-methylphenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂) . This method provides good yields and is efficient for the construction of imidazo[1,2-a]pyridine derivatives.
Chemical Reactions Analysis
3-chloro-2-{[(4-methylphenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions, particularly at the chloro and thioether positions.
Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-2-{[(4-methylphenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-2-{[(4-methylphenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
3-chloro-2-{[(4-methylphenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine: Studied for its antileishmanial and antitrypanosomal activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-11-5-7-12(8-6-11)19-10-13-15(16)18-9-3-2-4-14(18)17-13/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIQRZNNOUEQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(N3C=CC=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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